4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxyphenol
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Overview
Description
4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxyphenol is a complex organic compound that features a piperazine ring, a hydroxyethoxyethyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxyphenol typically involves multiple steps. One common method includes the reaction of piperazine with 2-(2-chloroethoxy)ethanol to form 1-[2-(2-hydroxyethoxy)ethyl]piperazine . This intermediate is then reacted with 4-hydroxy-2-methoxybenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyethoxyethyl group enhances the compound’s solubility and bioavailability, while the methoxyphenol moiety can participate in redox reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Hydroxyethoxy)ethyl]piperazine: Shares the piperazine and hydroxyethoxyethyl groups but lacks the methoxyphenol moiety.
4-Hydroxy-2-methoxybenzyl chloride: Contains the methoxyphenol moiety but lacks the piperazine and hydroxyethoxyethyl groups.
Uniqueness
4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the individual components alone .
Properties
IUPAC Name |
4-[[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-21-16-12-14(2-3-15(16)20)13-18-6-4-17(5-7-18)8-10-22-11-9-19/h2-3,12,19-20H,4-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNGOPSBYFDWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)CCOCCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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